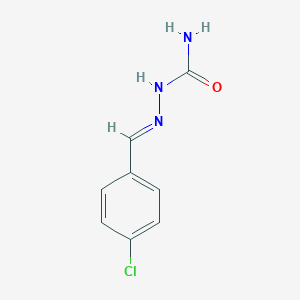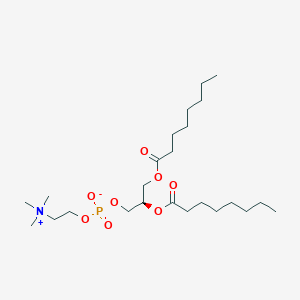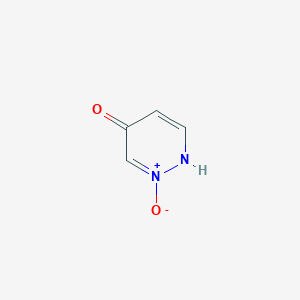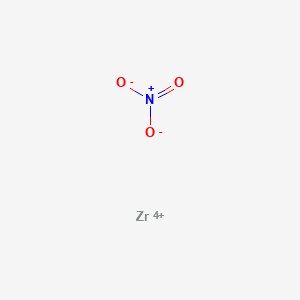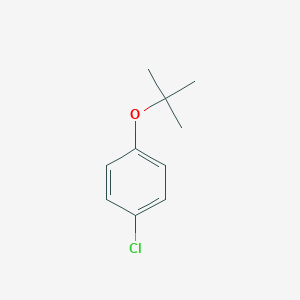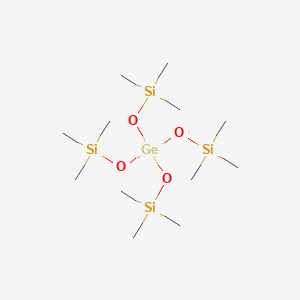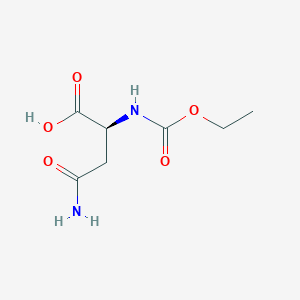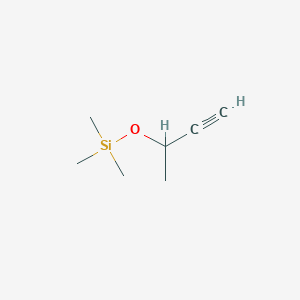![molecular formula C12H11NO2S B096701 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-29-5](/img/structure/B96701.png)
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The papers provided discuss various thiazole derivatives and their synthesis, structural analysis, and potential applications, particularly in the field of antimicrobial agents and as modifiers of cephalosporin antibiotics .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization using thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method reported involves a domino multicomponent reaction using thiosemicarbazide and various aldehydes, ketones, or isatin, followed by the addition of arylglyoxal and active methylene or activated C–H acids . These methods highlight the versatility and regioselectivity in synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of the 1,3,4-thiadiazole derivatives was confirmed by IR, 1H NMR, and mass analysis . Additionally, X-ray crystallography has been used to unambiguously determine the stereochemical structure of certain thiazole derivatives, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. The papers discuss the preparation of specific thiazole derivatives that are used as side chains in cephalosporin antibiotics, indicating their role in the modification of these antibiotics . The reactions often involve rearrangements, cyclizations, and substitutions, which are critical for achieving the desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties are essential for their biological activity and pharmaceutical applications. Spectroscopic and theoretical analyses, such as density functional theory (DFT), are used to examine the optimized molecular structure, chemical shift values, and vibrational assignments of these compounds . Additionally, HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into charge delocalization, which can affect the reactivity and interaction of these molecules with biological targets .
Applications De Recherche Scientifique
Anticancer Activity
- Compounds synthesized from 2-(4-methylphenyl)acetic acid, which is structurally related to the chemical , demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Photo-Degradation Studies
- The photo-degradation behavior of a pharmaceutical compound structurally similar to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid was analyzed, revealing insights into its stability and degradation pathways (Wu, Hong & Vogt, 2007).
Antimicrobial Activity
- Novel compounds containing a thiazole moiety, akin to the chemical , showed promising antimicrobial activities (Reddy, Prasad, Spoorthy & Ravindranath, 2013).
Crystal Structure Analysis
- Research on the crystal structure of febuxostat–acetic acid, a compound related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, provided valuable insights into molecular interactions and stability (Wu, Hu, Gu & Tang, 2015).
Reactivity and Stability
- Studies on the reactivities of various thiazole derivatives, including those similar to the chemical , contributed to understanding their chemical behavior and potential applications (August, Davis & Taylor, 1986).
Fluorescence Properties
- Pyridylthiazoles, compounds related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, were studied for their fluorescence properties, indicating potential use in metal sensing and as laser dyes (Grummt, Weiss, Birckner & Beckert, 2007).
Propriétés
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMICSWBTHJZTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407094 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
16441-29-5 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
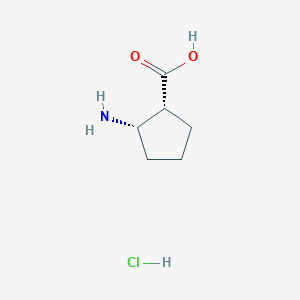
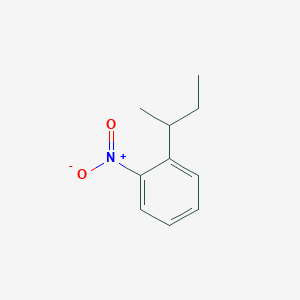
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
